((R)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride
Overview
Description
(2R)-N-Propyl-5-methoxytetralin-2-amine is a chiral compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetralin backbone substituted with a propyl group at the nitrogen atom and a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Propyl-5-methoxytetralin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Substitution Reaction: A methoxy group is introduced at the 5-position of the tetralin ring through a substitution reaction.
Amine Introduction: The nitrogen atom is then substituted with a propyl group using an appropriate alkylating agent.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for (2R)-N-Propyl-5-methoxytetralin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-Propyl-5-methoxytetralin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-N-Propyl-5-methoxytetralin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-Propyl-5-hydroxytetralin-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-N-Propyl-5-ethoxytetralin-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2R)-N-Propyl-5-methoxytetralin-2-amine is unique due to its specific substitution pattern and chiral configuration, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
101403-25-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
ICJPCRXVYMMSJY-GFCCVEGCSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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